molecular formula C19H13ClN2O2S B12905691 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole CAS No. 88207-54-9

1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole

Cat. No.: B12905691
CAS No.: 88207-54-9
M. Wt: 368.8 g/mol
InChI Key: DPNRORYQAUOIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzenesulfonyl group, a chlorine atom, and a pyridin-2-yl group attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole in the presence of a palladium catalyst.

    Chlorination: The chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-3-yl)-1H-indole
  • 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-4-yl)-1H-indole
  • 1-(Benzenesulfonyl)-3-bromo-2-(pyridin-2-yl)-1H-indole

Uniqueness

1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs

Properties

88207-54-9

Molecular Formula

C19H13ClN2O2S

Molecular Weight

368.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-chloro-2-pyridin-2-ylindole

InChI

InChI=1S/C19H13ClN2O2S/c20-18-15-10-4-5-12-17(15)22(19(18)16-11-6-7-13-21-16)25(23,24)14-8-2-1-3-9-14/h1-13H

InChI Key

DPNRORYQAUOIJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.